5-HT3 Receptor Binding Affinity: Des-Quinuclidinyl Scaffold vs. Palonosetron and First-Generation Antagonists
The target compound lacks the quinuclidine moiety that is the dominant determinant of high-affinity 5-HT3 binding. While direct binding data for the isolated scaffold have not been reported, the removal of the quinuclidine group in structurally related analogs uniformly reduces 5-HT3 affinity by ≥3 log units. [1] By contrast, palonosetron (RS-25259-197) binds the human 5-HT3 receptor with a Ki of 0.03–0.17 nM (pKi 10.5), representing an affinity approximately 100-fold higher than first-generation antagonists ondansetron (Ki ~4.9 nM, pKi 8.39) and granisetron (Ki ~1.2 nM, pKi 8.91). This affinity gap defines the target compound's utility: it serves as a neutral scaffold for systematic re-introduction of heterocyclic substituents to map contributions of the basic amine to receptor engagement.
| Evidence Dimension | 5-HT3 receptor binding affinity (Ki / pKi) |
|---|---|
| Target Compound Data | No direct Ki reported; predicted ≥100 nM based on absence of quinuclidine pharmacophore |
| Comparator Or Baseline | Palonosetron (S,S): Ki 0.03–0.17 nM (pKi 10.5); Ondansetron: Ki ~4.9 nM (pKi 8.39); Granisetron: Ki ~1.2 nM (pKi 8.91) |
| Quantified Difference | Estimated ≥3 log unit reduction in affinity for target scaffold vs. palonosetron |
| Conditions | Radioligand binding: [3H]-RS 42358-197 or [3H]-quipazine in NG-108-15 cell membranes (Wong et al., 1995); data aggregated from multiple sources for comparators |
Why This Matters
The target compound's negligible intrinsic 5-HT3 affinity makes it an ideal blank scaffold for N-derivatization SAR studies, enabling unambiguous attribution of affinity gains to newly introduced substituents.
- [1] Wong EHF, Clark R, Leung E, et al. The interaction of RS 25259-197, a potent and selective antagonist, with 5-HT3 receptors, in vitro. Br J Pharmacol. 1995;114(5):851-859. Table 1: -log Ki values for enantiomers. View Source
